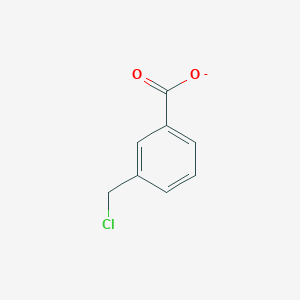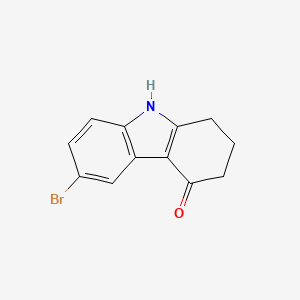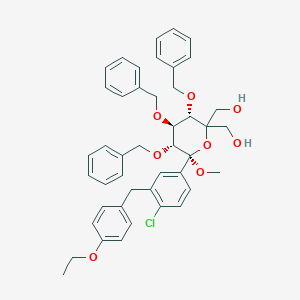
Methyl 4-bromo-2-((tert-butoxycarbonyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-2-((tert-butoxycarbonyl)amino)benzoate is a research compound with the molecular formula C15H20BrNO5 and a molecular weight of 374.23 g/mol. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-((tert-butoxycarbonyl)amino)benzoate typically involves the reaction of 4-bromo-2-aminobenzoic acid with tert-butyl chloroformate in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like N,N-dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable production compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromo-2-((tert-butoxycarbonyl)amino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.
Esterification: The ester group can participate in reactions to form different ester derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Palladium-based catalysts are often used in cross-coupling reactions.
Major Products
The major products formed from these reactions include substituted benzoates and various ester derivatives .
Applications De Recherche Scientifique
Methyl 4-bromo-2-((tert-butoxycarbonyl)amino)benzoate is utilized in several research fields:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-bromo-2-((tert-butoxycarbonyl)amino)benzoate involves its interaction with specific molecular targets, leading to the formation of stable complexes. These interactions can modulate biochemical pathways and influence various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-bromobenzoate: Shares a similar bromine-substituted aromatic ring but lacks the tert-butoxycarbonylamino group.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromine atom on the aromatic ring.
Uniqueness
Methyl 4-bromo-2-((tert-butoxycarbonyl)amino)benzoate is unique due to the presence of both the bromine atom and the tert-butoxycarbonylamino group, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H16BrNO4 |
|---|---|
Poids moléculaire |
330.17 g/mol |
Nom IUPAC |
methyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(17)15-10-7-8(14)5-6-9(10)11(16)18-4/h5-7H,1-4H3,(H,15,17) |
Clé InChI |
KCHAQULHSDQLHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Benzyloxy)phenyl]acrylic acid methyl ester](/img/structure/B8533311.png)


![7-Phenyl-3-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8533332.png)

![methyl 4-[[2-fluoro-5-[3-(hydroxymethyl)piperidin-1-yl]benzoyl]amino]-3,5-dimethylbenzoate](/img/structure/B8533354.png)





![5-Bromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B8533424.png)

![4-(4-Chloro-phenyl)-1-methyl-4-[4-(1H-pyrazol-4-yl)-phenyl]-piperidine](/img/structure/B8533431.png)
